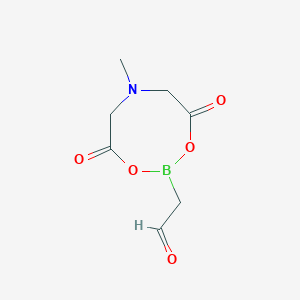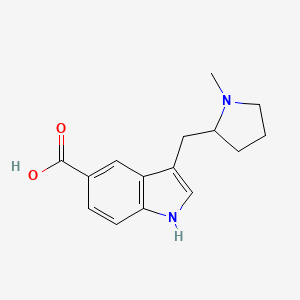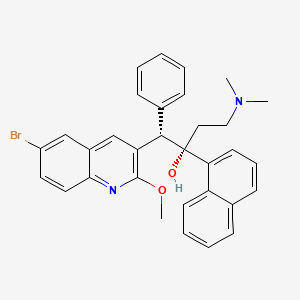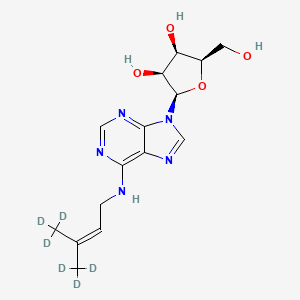
N6-Isopentenyladenosine-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Isopentenyladenosine-D6 is a modified nucleoside that belongs to the cytokinin family. It is a derivative of N6-Isopentenyladenosine, which is known for its role in regulating plant growth and differentiation. This compound is also found in certain tRNAs, where it enhances the efficiency and accuracy of translation. This compound has been studied for its potential antitumor properties and its ability to modulate various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopentenyladenosine-D6 involves the incorporation of deuterium atoms into the isopentenyl group of N6-Isopentenyladenosine. This can be achieved through a series of chemical reactions, including hydrogen-deuterium exchange and selective deuteration. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated chemical reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product.
化学反応の分析
Types of Reactions
N6-Isopentenyladenosine-D6 undergoes various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.
科学的研究の応用
N6-Isopentenyladenosine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in tRNA modification and its impact on translation efficiency.
Medicine: this compound has shown potential as an antitumor agent, particularly in colorectal cancer. .
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
作用機序
N6-Isopentenyladenosine-D6 exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: It modulates the activity of farnesyl pyrophosphate synthase (FPPS), leading to the inhibition of tumor cell proliferation.
RNA Modification: The compound enhances the efficiency and accuracy of translation by modifying tRNA molecules.
Autophagy Inhibition: This compound acts as an autophagy inhibitor, which can contribute to its antitumor effects.
類似化合物との比較
N6-Isopentenyladenosine-D6 can be compared with other similar compounds, such as:
N6-Isopentenyladenosine: The non-deuterated form, which shares similar biological activities but may differ in stability and metabolic properties.
2-Methylthio-N6-Isopentenyladenosine: A hypermodified derivative with additional methylthio groups, which can have distinct biological effects.
Thiamine Pyrophosphate: Another compound with similar biochemical roles, particularly in enzyme catalysis.
This compound stands out due to its unique deuterium incorporation, which can enhance its stability and alter its metabolic pathways, making it a valuable tool in biochemical and medical research.
特性
分子式 |
C15H21N5O4 |
|---|---|
分子量 |
341.40 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12+,15-/m1/s1/i1D3,2D3 |
InChIキー |
USVMJSALORZVDV-PURTXDLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
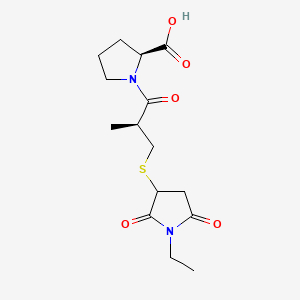
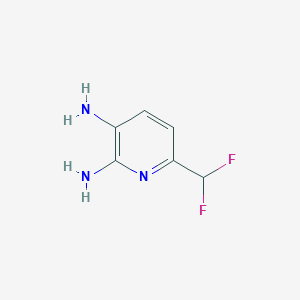
![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
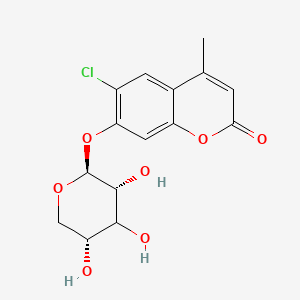

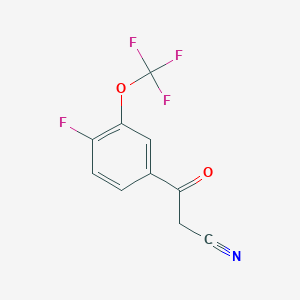
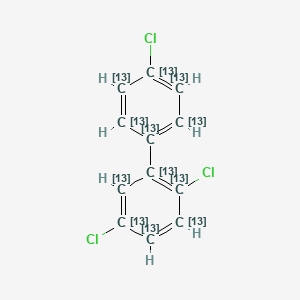
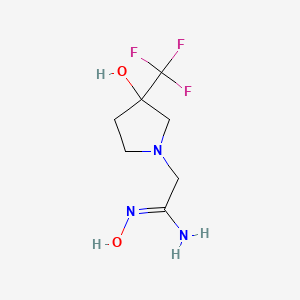
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
